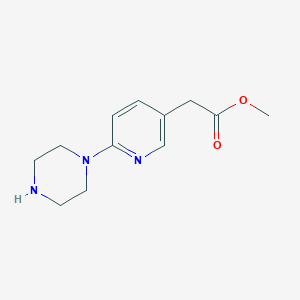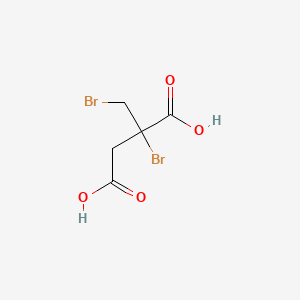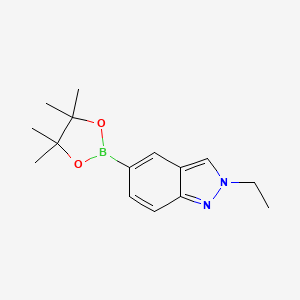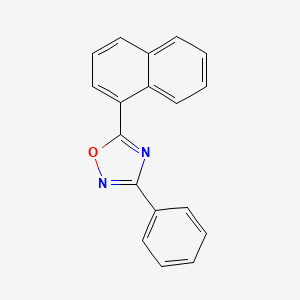
1-Methyl-2,3-dihydro-1h-indene-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-indene-4,7-diol is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with hydroxyl groups attached at the 4th and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol typically involves the hydrogenation of indene derivatives. One common method includes the catalytic hydrogenation of 1-Methylindene in the presence of a palladium catalyst under controlled temperature and pressure conditions . The reaction proceeds smoothly, yielding the desired dihydro compound with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-indene-4,7-diol has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate enzymatic activities and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methylindene: Lacks the dihydro and diol functionalities, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene: Similar structure but without the methyl and hydroxyl groups, resulting in different chemical properties.
4-Methylindan: Contains a methyl group but lacks the hydroxyl groups, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
19660-85-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-methyl-2,3-dihydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
IYHCRXBWKIDLGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C=CC(=C12)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)



![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)



![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)

